molecular formula C13H11BrO3S B1266918 2-Bromophenyl 4-methylbenzenesulfonate CAS No. 84672-48-0

2-Bromophenyl 4-methylbenzenesulfonate

Cat. No. B1266918
CAS RN: 84672-48-0
M. Wt: 327.2 g/mol
InChI Key: ZXJVRRGBOXUFSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-Bromophenyl 4-methylbenzenesulfonate involves bromination and dehydrobromination steps. For example, bromination–dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate produces methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which acts as a synthetic equivalent in subsequent reactions (Vasin et al., 2016).

Molecular Structure Analysis

X-ray analysis plays a crucial role in determining the molecular structure of related sulfonate compounds. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate shows a trigonal bipyramidal coordination around bismuth atoms, indicating the complexity and diversity of structures within this family of compounds (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

The chemical behavior of 2-Bromophenyl 4-methylbenzenesulfonate and its analogs involves nucleophilic attacks and the formation of Michael adducts, showcasing its reactivity in synthetic applications (Vasin et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of 2-Bromophenyl 4-methylbenzenesulfonate were not found, related research emphasizes the importance of crystallographic analysis in understanding the solid-state properties of sulfonate compounds, which can infer their physical characteristics (Sharutin & Sharutina, 2016).

Chemical Properties Analysis

The chemical properties of related sulfonate compounds are explored through their reactivity, such as the behavior of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in synthetic applications, demonstrating their utility in organic synthesis and potential for diverse chemical transformations (Vasin et al., 2016).

Scientific Research Applications

Noncovalent Interaction Studies

2-Bromophenyl 4-methylbenzenesulfonate is used to investigate noncovalent interactions in supramolecular architectures. A study by Andleeb et al. (2018) on solid-state structures of similar compounds, including 2- and 4-formylphenyl arylsulfonates, highlighted the importance of halogen-bonding interactions in rationalizing solid-state crystal structures. Density Functional Theory (DFT) calculations were utilized to analyze these interactions, emphasizing their relevance and stabilizing nature (Andleeb et al., 2018).

Synthesis and Characterization

The compound has been involved in synthesis processes. Pan et al. (2020) synthesized 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step process. The synthesis involved commercially available resorcinol, with characterization achieved via NMR, HRMS, and IR techniques (Pan et al., 2020).

Corrosion Inhibition

Ehsani et al. (2014) investigated the inhibitory effects of newly synthesized 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate on the corrosion of stainless steel in an acidic medium. The study found excellent inhibiting properties and confirmed the adsorption of the compound onto stainless steel surfaces followed the Langmuir adsorption model (Ehsani et al., 2014).

Optical and Nonlinear Optical Properties

Sivakumar et al. (2016) conducted a study on 4-Bromoanilinium 4-methylbenzenesulfonate, focusing on its growth, spectral, thermal, mechanical, and optical properties. The research emphasized its potential as a third-order nonlinear optical material, with properties investigated through various techniques like X-ray diffraction and Z-scan technique (Sivakumar et al., 2016).

Enzyme Inhibition and Theoretical Studies

In 2020, Riaz synthesized and evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential. These compounds were assessed for their acetylcholinesterase and α-glucosidase inhibitory potential. The activity results were supported by in silico studies (Riaz, 2020).

properties

IUPAC Name

(2-bromophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJVRRGBOXUFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294290
Record name 2-bromophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenyl 4-methylbenzenesulfonate

CAS RN

84672-48-0
Record name NSC95721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromophenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Sharghi, Z Shahsavari‐Fard - Helvetica chimica acta, 2005 - Wiley Online Library
A new facile method for direct sulfonylation of phenols was developed. Graphite in methanesulfonic acid (GMA) was used to prepare sulfonylphenols by sulfonylation of phenol and …
Number of citations: 17 onlinelibrary.wiley.com

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